N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-28-18-11-9-16(10-12-18)14-23-20(27)15-30-22-25-24-21(19-8-5-13-29-19)26(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPOXVPRSONXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiparasitic properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 436.6 g/mol. Its structure features a methoxyphenyl group and a triazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
-
In Vitro Studies : The compound has shown significant inhibitory effects against a range of bacterial strains. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. Specific MIC values reported include:
- Staphylococcus aureus : 32 µg/mL
- Escherichia coli : 16 µg/mL
- Pseudomonas aeruginosa : 64 µg/mL
Antifungal Activity
The antifungal activity of this compound has also been investigated:
- Comparative Analysis : In studies comparing its efficacy to established antifungal agents like ketoconazole and fluconazole, this compound demonstrated promising results with MIC values ranging from 12.5 µg/mL to 50 µg/mL against various fungal strains including Candida albicans and Aspergillus niger .
Antiparasitic Activity
Research into the antiparasitic properties of the compound indicates potential effectiveness against several parasites:
- Leishmaniasis Studies : In vitro assays revealed that the compound exhibits activity against Leishmania species, with IC50 values indicating significant inhibition of parasite growth at concentrations as low as 10 µg/mL .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Component | Contribution to Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and membrane permeability |
| Triazole Moiety | Known for broad-spectrum antimicrobial activity |
| Thiophen Group | Contributes to antifungal properties |
Case Studies
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound with a molecular weight of 436.6 g/mol . It is also known by other names, including N-(4-methoxybenzyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and AKOS001053398 .
Chemical Identifiers
Key identifiers for this compound include:
- PubChem CID: 1051915
- IUPAC Name: N-$$(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- InChI: InChI=1S/C22H20N4O2S2/c1-28-18-11-9-16(10-12-18)14-23-20(27)15-30-22-25-24-21(19-8-5-13-29-19)26(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27)
- InChIKey: ZTPOXVPRSONXFP-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
- CAS No.: 502553-59-5
Potential Applications in Cancer Therapy
While the primary application of this compound isn't explicitly detailed in the provided search results, the broader context of similar compounds suggests its potential use in cancer therapy . Research indicates that related compounds, such as pyrazolo-pyridines and thiazolidinone analogs, have demonstrated anticancer effects . These compounds can inhibit cancer cell lines, induce cell cycle arrest and apoptosis, and interfere with CDK2 and EGFR activity .
One study highlighted that specific compounds, like St.4 and St.5, exhibited significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines . Similarly, St.21 and St.22 showed strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases and cytochrome C levels in breast cancer cell lines . Another compound, St.25, displayed significant efficacy on several cell lines and induced cell cycle arrest specifically at the G2/M phase .
Structural Features and Anticancer Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common scaffold with several derivatives reported in the literature. Key structural variations among analogs include:
- Triazole substituents : The 4-phenyl and 5-thiophen-2-yl groups on the triazole ring.
- Acetamide side chain : The N-(4-methoxyphenyl)methyl group attached to the acetamide sulfur.
Table 1: Substituent Variations in Analogous Compounds
Physicochemical Properties
- Solubility : Methoxy groups generally enhance aqueous solubility compared to hydrophobic substituents (e.g., 4-chlorophenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
